2-methyl-1-benzofuran-7-ol
Description
Properties
CAS No. |
176095-56-0 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-methyl-1-benzofuran-7-ol |
InChI |
InChI=1S/C9H8O2/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,10H,1H3 |
InChI Key |
PJXOQDDYIQZWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Sonogashira Coupling
Palladium-catalyzed couplings enable direct functionalization of halogenated precursors. 5-Iodo vanillin reacts with methyl acetylene in the presence of bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] and copper(I) iodide (CuI) in triethylamine (Et₃N). The resulting alkyne intermediate undergoes cyclization under acidic conditions (HCl/EtOH) to form 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde. Demethylation with BBr₃ completes the synthesis.
Key Conditions :
-
PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), Et₃N, 80°C, 8 h
-
HCl (conc.), EtOH, reflux, 3 h
-
BBr₃ (2.5 equiv), CH₂Cl₂, 0°C, 4 h
Yields range from 45% to 62%, with side products arising from alkyne dimerization.
Copper-Mediated Ullmann Coupling
Aryl halides couple with methyl Grignard reagents using copper(I) iodide in tetrahydrofuran (THF). For instance, 7-bromo-1-benzofuran-5-ol reacts with methylmagnesium bromide (MeMgBr) at 0°C, followed by quenching with ammonium chloride. The reaction achieves 68% yield but requires inert atmosphere conditions to prevent oxidation.
Rearrangement Strategies
Claisen Rearrangement
Vanillin derivatives undergo propargylation to form ether intermediates, which rearrange in the presence of CsF. For example, 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde is synthesized via propargyl ether formation (K₂CO₃, DMF) followed by CsF-mediated rearrangement (120°C, 6 h). Demethylation yields the target compound.
Key Conditions :
-
Propargyl bromide (1.5 equiv), K₂CO₃, DMF, 80°C, 12 h
-
CsF (3.0 equiv), toluene, 120°C, 6 h
This method is scalable (72% yield) but limited by vanillin availability.
Wittig Rearrangement
Intramolecular Wittig reactions construct the benzofuran ring from phosphonium salts. 2-Hydroxymethylphenol, prepared from phenol and formaldehyde, reacts with triphenylphosphine hydrobromide to form a phosphonium salt. Treatment with propionic anhydride and triethylamine induces cyclization, yielding 2-methyl-1-benzofuran-7-ol in 58% yield.
Industrial-Scale Production Considerations
Continuous-Flow Synthesis
Nitroalkene routes adapted for continuous-flow systems enhance reaction efficiency. A mixture of 3-hydroxy-4-methyl-2H-pyran-2-one and methyl 3-nitrobut-3-enoate in DCB is pumped through a heated reactor (120°C, 10 min residence time). In-line purification via silica cartridges achieves 72% yield with >95% purity, demonstrating feasibility for kilogram-scale production.
Solvent Recycling
DMF and toluene are recovered via distillation, reducing waste in large-scale batches. Economic analyses indicate a 30% cost reduction compared to batch processes.
Comparative Analysis of Synthetic Methods
Table 1: Synthesis Methods for this compound
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-benzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can target the benzofuran ring or the hydroxyl group, leading to the formation of dihydrobenzofurans or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of benzofuran-7-one derivatives.
Reduction: Formation of 2-methyl-1,2-dihydrobenzofuran-7-ol.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-methyl-1-benzofuran-7-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
Structural and Functional Group Variations
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
- Substituents : 5-Fluoro, 7-methyl, 3-methylsulfanyl, and an acetic acid group at position 2.
- Key Differences : The fluorine atom introduces electron-withdrawing effects, while the methylsulfanyl group enhances lipophilicity. The acetic acid moiety increases acidity (pKa ~2.5) compared to the hydroxyl group (pKa ~10) in 2-methyl-1-benzofuran-7-ol.
- Pharmacological Relevance : Exhibits antibacterial and antifungal activities due to the synergistic effects of fluorine and sulfur-containing groups .
4-Bromo-2-methyl-1-benzofuran-7-carboxylic Acid
- Substituents : 4-Bromo, 2-methyl, and a carboxylic acid at position 7.
- Key Differences: The bromine atom at position 4 introduces steric bulk and alters electronic properties. The carboxylic acid group (pKa ~4.5) is more acidic than the hydroxyl group in the target compound, affecting solubility (slightly soluble in chloroform and methanol) .
- Applications : Primarily used as a research chemical for synthesizing halogenated benzofuran derivatives .
7-Hydroxy-2,2-dimethyl-1-benzofuran-3(2H)-one
- Substituents : 7-Hydroxyl, 2,2-dimethyl, and a ketone at position 3.
- Key Differences: The dimethyl group at position 2 increases steric hindrance, while the ketone at position 3 introduces electrophilic reactivity. The hydroxyl group participates in hydrogen bonding, similar to the target compound, but the ketone enables keto-enol tautomerism, influencing stability .
Physicochemical Properties
Crystallographic and Conformational Insights
- Planarity : Benzofuran cores in this compound and its analogs (e.g., 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) remain planar (mean deviation <0.005 Å), ensuring structural rigidity .
- Packing Effects : Bulky substituents (e.g., bromine, methylsulfinyl) disrupt crystal packing, reducing melting points compared to simpler derivatives .
Biological Activity
2-Methyl-1-benzofuran-7-ol is a heterocyclic organic compound within the benzofuran family, which is notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Overview of this compound
Chemical Properties:
- CAS Number: 176095-56-0
- Molecular Formula: C9H8O2
- Molecular Weight: 148.16 g/mol
- IUPAC Name: this compound
Structural Characteristics:
The presence of both methyl and hydroxyl groups in its structure enhances the compound's reactivity and biological activity, distinguishing it from other benzofuran derivatives.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives. Key findings include:
- Antimycobacterial Activity: A series of benzofuran derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds with specific substitutions on the benzofuran ring demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL reported for certain derivatives .
- Antifungal Activity: Research indicates that benzofuran derivatives exhibit antifungal properties against various strains, including Candida albicans and Aspergillus niger. The structural modifications significantly influence their efficacy, with certain compounds showing enhanced activity .
Anticancer Potential
Recent studies have explored the anticancer potential of this compound:
- Induction of Apoptosis: Compounds derived from this scaffold have been shown to induce apoptosis in cancer cell lines such as K562 (human leukemia cells). The mechanism involves the activation of caspases, which are crucial for the apoptotic process. For instance, one study reported a 2.31-fold increase in caspase activity after exposure to specific derivatives for 48 hours .
- Inhibition of Pro-inflammatory Cytokines: Some derivatives have been found to inhibit the release of interleukin 6 (IL-6), a cytokine involved in inflammation and cancer progression, thus suggesting a dual role in combating cancer through both direct cytotoxicity and modulation of inflammatory responses .
The biological activities of this compound are attributed to several mechanisms:
- Target Interaction: Benzofuran derivatives interact with various cellular targets, leading to alterations in cellular processes such as apoptosis and inflammation.
- Biochemical Pathways: These compounds are associated with pathways that regulate cell growth and apoptosis, affecting cancer cell survival and proliferation.
- Pharmacokinetics: Improved bioavailability has been noted for some benzofuran compounds, allowing for effective therapeutic dosing regimens.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is essential:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Methylbenzofuran | Lacks hydroxyl group; different reactivity | Limited antibacterial activity |
| 7-Hydroxybenzofuran | Lacks methyl group; affects electronic properties | Moderate anticancer effects |
| 2,3-Dihydrobenzofuran | Saturated analog; distinct chemical properties | Reduced biological activity |
Case Studies
Several case studies have documented the efficacy of benzofuran derivatives in clinical settings:
- Antitubercular Agents: A study synthesized multiple benzofuran derivatives that showed promising results against M. tuberculosis, with some exhibiting MIC values comparable to existing treatments .
- Cancer Therapeutics: Investigations into the apoptotic effects of specific benzofuran derivatives on leukemia cells have provided insights into their potential as novel anticancer agents .
Q & A
Q. What are the established synthetic routes for 2-methyl-1-benzofuran-7-ol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of benzofuran derivatives typically involves cyclization of phenolic precursors or functional group modifications. For example, chlorination of alcohol intermediates (e.g., using methanesulfonyl chloride and triethylamine) is a common step to introduce reactive sites . Key factors include:
- Temperature control : Higher temperatures (e.g., reflux in methanol/water mixtures) improve hydrolysis efficiency but may degrade sensitive substituents .
- Purification : Column chromatography with gradients like PE/CH₂Cl₂ (5:1 v/v) effectively separates products from byproducts .
- Catalysts : Acidic or basic conditions dictate regioselectivity in cyclization steps.
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity | Source |
|---|---|---|---|---|
| Chlorination | MsCl, Et₃N, CH₂Cl₂, 0°C → RT | 57–99 | >95% (NMR) | |
| Hydrolysis | KOH, H₂O/MeOH, reflux, 5 h | 82 | Crystalline |
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent patterns. For example, hydroxyl protons appear as broad singlets (~δ 5–6 ppm), while methyl groups resonate at δ 2.1–2.5 ppm .
- X-ray Crystallography : Resolves planar benzofuran cores and intermolecular interactions (e.g., O–H···O hydrogen bonds in crystal lattices). Mean deviations from planarity <0.005 Å confirm structural rigidity .
- Mass Spectrometry : HRMS validates molecular formulas (e.g., C₉H₈O₂ for this compound) .
Advanced Research Questions
Q. How can contradictory NMR and XRD data for hydroxyl-group positioning in benzofuran derivatives be resolved?
Methodological Answer: Discrepancies often arise from dynamic proton exchange in solution vs. static crystal structures. Strategies include:
- Variable-temperature NMR : Suppresses exchange broadening to resolve hydroxyl proton signals .
- DFT Calculations : Predicts stable conformers and compares theoretical/experimental NMR shifts .
- Synchrotron XRD : High-resolution data clarifies hydrogen-bonding networks (e.g., centrosymmetric dimers in crystals) .
Example Case : In 5-fluoro-7-methyl derivatives, XRD confirmed intermolecular O–H···O bonds, while NMR indicated intramolecular hydrogen bonding in solution .
Q. What strategies optimize the pharmacological activity of this compound derivatives against viral targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, F) at C-5 or C-7 to enhance interactions with viral enzymes like dihydroorotate dehydrogenase .
- Bioisosteric Replacement : Replace hydroxyl groups with methoxy or sulfonyl moieties to improve bioavailability while retaining hydrogen-bonding capacity .
- In Silico Screening : Docking studies (e.g., AutoDock Vina) predict binding affinities to viral protease active sites .
Q. Table 2: Example Modifications and Activities
| Derivative | Modification | IC₅₀ (μM) | Target | Source |
|---|---|---|---|---|
| 5-Fluoro-7-methyl | Fluorine at C-5 | 0.8 | Antiviral | |
| 3-Phenylsulfinyl | Sulfoxide at C-3 | 1.2 | Antiproliferative |
Q. How do solvent polarity and pH impact the stability of this compound during biological assays?
Methodological Answer:
- Polar Protic Solvents (e.g., MeOH/H₂O) : Stabilize hydroxyl groups via solvation but may accelerate oxidative degradation. Use antioxidants (e.g., BHT) in storage .
- pH Control : Neutral to slightly acidic conditions (pH 5–7) prevent deprotonation of the hydroxyl group, which reduces reactivity in aqueous media .
- Accelerated Stability Testing : HPLC monitoring under stress conditions (40°C, 75% RH) identifies degradation pathways (e.g., ring-opening oxidation) .
Q. What computational methods validate the electronic effects of substituents on benzofuran core reactivity?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps predict sites for electrophilic/nucleophilic attacks. Methyl groups lower LUMO energy, enhancing electrophilicity at C-2 .
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., methyl → benzofuran π-system donation) .
- Molecular Dynamics (MD) : Simulates solvent interactions to rationalize solubility differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
